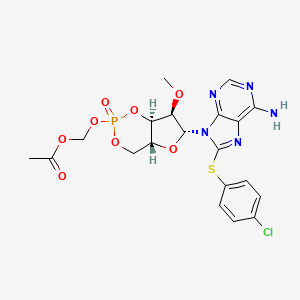

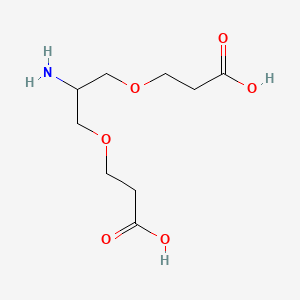

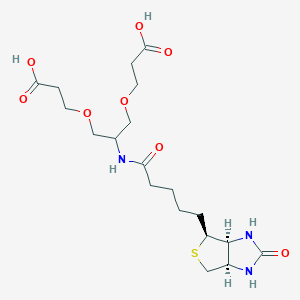

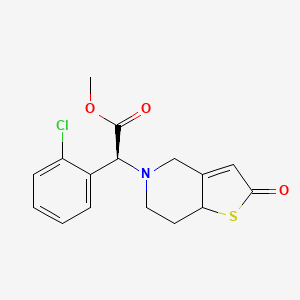

8-pCPT-2-O-Me-cAMP-AM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester has a wide range of scientific research applications, including:

作用机制

Target of Action

The primary target of 8-pCPT-2-O-Me-cAMP-AM is Epac , a guanine nucleotide exchange factor . Epac plays a crucial role in various cellular processes, including cell adhesion, cell-cell junction formation, and insulin secretion .

Mode of Action

This compound selectively activates the Epac-Rap signaling pathway . It interacts with its targets and induces changes such as Rap activation, which is involved in cell adhesion and junction tightening .

Biochemical Pathways

The compound affects the Epac-Rap signaling pathway and the PKA pathway . The activation of these pathways can lead to various downstream effects. For instance, the activation of the Epac-Rap pathway can lead to the tightening of cell-cell junctions and the stimulation of insulin secretion .

Pharmacokinetics

It’s known that the compound is a cyclic amp analogue and is more cell-permeable than its counterparts . This suggests that it may have good bioavailability.

Result of Action

The activation of Epac by this compound can protect renal function from ischemia injury . Additionally, it stimulates insulin secretion, possibly through interaction with the PKA pathway .

生化分析

Biochemical Properties

8-pCPT-2-O-Me-cAMP-AM interacts with several enzymes and proteins. It is known to activate Epac, which in turn activates the Rap1 GTPase . This compound also interacts with the PKA pathway, stimulating insulin secretion . The nature of these interactions involves the selective activation of the Epac-Rap signaling pathway, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can protect renal function by activating Epac from ischemia injury . It also stimulates insulin secretion by interacting with the PKA pathway . This compound influences cell function by altering diverse cellular functions that include Rap1 GTPase activity, PKB, and ERK1/2 protein kinase activity, phospholipase C activity, Ca 2+ signaling, ion channel activity, exocytosis, cell adhesion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to selectively activate the Epac-Rap signaling pathway . It exerts its effects at the molecular level by binding to Epac, leading to the activation of Rap1 . This interaction results in a cascade of events that influence various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has high lipophilicity and membrane permeability, as well as increased resistance towards phosphodiesterases, which prevents rapid hydrolysis . This suggests that it has good stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of ischemia injury, intrarenal injection of 1.45 mM of this compound was found to protect against renal injury .

Metabolic Pathways

This compound is involved in the cAMP signaling pathway. It interacts with Epac and the PKA pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipophilicity and membrane permeability . It can cross the plasma membrane and alter diverse cellular functions .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to cross the plasma membrane . Its activity or function may be influenced by its localization within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The polar cyclic phosphate is masked by an acetoxymethyl group to enhance membrane permeability .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process includes steps such as esterification, methylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

化学反应分析

Types of Reactions

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Anhydrous organic solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for solubilization.

Esterases: For hydrolysis of the acetoxymethyl ester group.

Major Products Formed

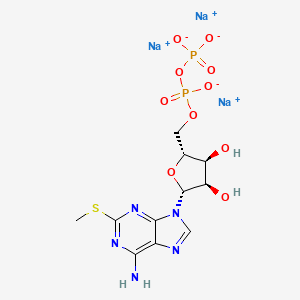

The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .

相似化合物的比较

Similar Compounds

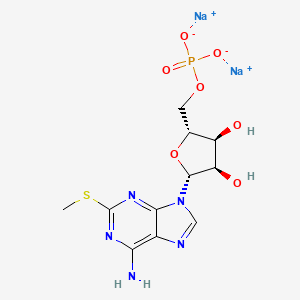

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate (8-pCPT-2-O-Me-cAMP): The non-acetoxymethyl ester form of the compound, which is less cell-permeable.

N6-Benzoyl-cAMP: A specific PKA agonist with negligible agonistic properties on Epac.

N6-Phenyl-cAMP: Another PKA-specific agonist used as an Epac-negative control.

Uniqueness

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is unique due to its high cell permeability and selective activation of Epac without significantly affecting PKA activity. This selectivity allows researchers to specifically study Epac-mediated signaling pathways without interference from PKA .

属性

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWUFYPEVDWPA-SILPBKOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN5O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

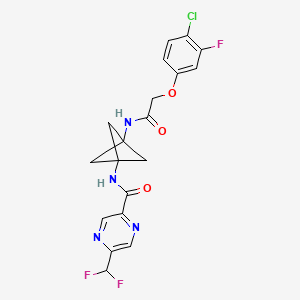

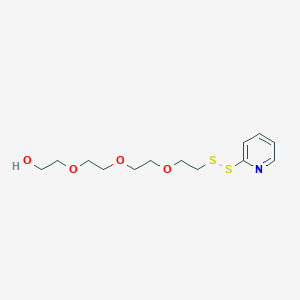

![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)